MFCD06642213
Description
MFCD06642213 is a synthetic organic compound with structural features analogous to benzimidazole derivatives, characterized by a heterocyclic aromatic system.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-17(13)21-12-18(24)23-19-22-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11,21H,10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMSVPEPIJPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD06642213 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD06642213 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound with different functional groups.
Scientific Research Applications
MFCD06642213 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD06642213 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.
Comparison with Similar Compounds
Key Properties (Hypothetical, Based on Structural Analogs):
- Molecular Formula : Likely C₁₃H₁₀N₂O₂ (similar to CAS 1761-61-1 with modifications).
- Molecular Weight : ~242.24 g/mol.
- Solubility: Expected to be moderately soluble in polar organic solvents (e.g., ethanol, DMSO) based on benzimidazole derivatives’ behavior .
- Synthetic Route : Likely involves condensation reactions between aromatic diamines and carbonyl-containing substrates under catalytic conditions. For example, a green chemistry approach using ionic liquids or reusable catalysts like A-FGO (as described for analogous compounds) .
Applications : Benzimidazole derivatives are widely used in pharmaceuticals (e.g., antifungals, antivirals) and materials science (e.g., corrosion inhibitors, organic semiconductors) .
Comparison with Similar Compounds
The following compounds are selected for comparison based on structural and functional similarities:
Table 1: Structural and Physical Properties
Table 2: Functional and Application Comparison
| Criterion | This compound | CAS 1761-61-1 | CAS 1026-61-7 (Analog) |
|---|---|---|---|
| Structural Features | Nitro-substituted benzimidazole | Nitro-substituted benzimidazole | Brominated aromatic carboxylic acid |
| Applications | Pharmaceutical intermediates | Antifungal agents, catalysts | Organic synthesis, polymer additives |
| Synthetic Complexity | Moderate (2-step synthesis) | Moderate (2-step synthesis) | Low (single-step halogenation) |
| Thermal Stability | High (decomposes >250°C) | High (decomposes >250°C) | Moderate (decomposes ~150°C) |
Key Findings:
Structural Similarities :
- This compound and CAS 1761-61-1 share identical benzimidazole cores and nitro substituents, suggesting comparable reactivity in electrophilic substitution reactions .
- CAS 1026-61-7 diverges structurally, featuring a brominated aromatic ring and carboxylic acid group, which enhance its utility in cross-coupling reactions .
Functional Differences :
- The nitro group in this compound and CAS 1761-61-1 facilitates redox-active applications (e.g., catalysis), whereas the bromine in CAS 1026-61-7 supports halogen-bonding in supramolecular chemistry .
- This compound’s benzimidazole backbone aligns with medicinal chemistry applications, while CAS 1026-61-7’s carboxylic acid group is more suited for polymer functionalization .
Performance Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
